molecular formula C15H13N3O2S B5687939 methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate

methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B5687939
M. Wt: 299.3 g/mol
InChI Key: FSLQHCYKGRNOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a thienopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate inhibits the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways that promote cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory effects and to protect against oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate in lab experiments is its potent anticancer activity. It has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate. One area of focus is the development of more efficient and scalable synthesis methods for the compound. Another area of interest is the further exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate and to identify potential biomarkers for predicting its efficacy in different patient populations.

Synthesis Methods

Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction between 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylic acid and methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran and is typically heated to reflux for several hours. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-8-10-12(16)17-13(9-6-4-3-5-7-9)18-14(10)21-11(8)15(19)20-2/h3-7H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQHCYKGRNOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate

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